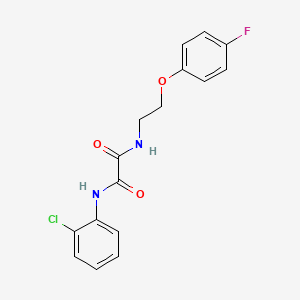

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

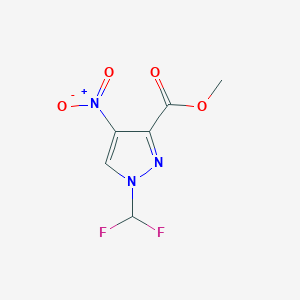

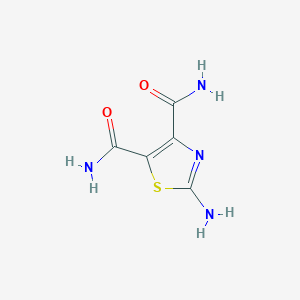

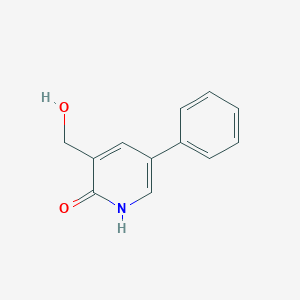

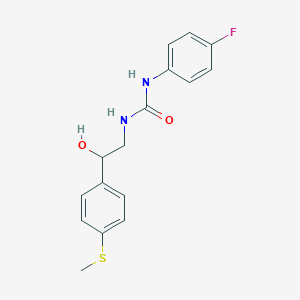

This compound is an oxalamide derivative, which contains two amide groups. The molecule also has a 2-chlorophenyl group and a 2-(4-fluorophenoxy)ethyl group attached to the nitrogen atoms of the amide groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two amide groups, which are capable of forming hydrogen bonds and contribute to the compound’s reactivity and properties . The chlorophenyl and fluorophenoxy groups may influence the compound’s polarity, solubility, and reactivity .Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions, such as hydrolysis, reduction, and reactions with organometallic reagents . The presence of the chloro and fluoro substituents may also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amide groups, chlorophenyl group, and fluorophenoxy group would likely make it a polar molecule. Its solubility, melting point, boiling point, and other properties would depend on the specific arrangement of these groups .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Novel Synthetic Approaches : A study by Mamedov et al. (2016) outlines a novel synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the synthesis of N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide. This method is operationally simple and high yielding, providing a new avenue for synthesizing similar compounds (Mamedov et al., 2016).

Environmental Science

- Degradation and Environmental Fate : Research by Hawrelak et al. (1999) on the degradation products of alkylphenol ethoxylates, which may share structural similarities with N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, indicates that microbial degradation may reduce environmental contamination risks, but further studies are needed to assess the toxic potential of such compounds in environmental settings (Hawrelak et al., 1999).

Materials Science

Polymer Synthesis : A study by Tapia et al. (2010) on the synthesis and characterization of novel polythiophenes, which are important in materials science, could provide insights into the potential applications of N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide in polymer synthesis or as a component in such materials (Tapia et al., 2010).

Catalysis in Organic Reactions : Xia et al. (2016) discuss a Cu-catalyzed hydroxylation of aryl halides, which could be relevant to the chemical reactions involving N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, potentially indicating its use as a substrate or intermediate in catalytic processes (Xia et al., 2016).

Electrochemical Applications : In the field of electrochemistry, Sankaran and Reynolds (1997) reported on high-contrast electrochromic polymers from alkyl-derivatized polythiophenes, which could hint at the potential use of N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide in developing electrochromic devices or materials (Sankaran & Reynolds, 1997).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-9-10-23-12-7-5-11(18)6-8-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNDBZZDJKDUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)

![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)

![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)

![Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2915396.png)